9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Description
9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Benzoxazepines are a class of compounds studied for their diverse biological activities, including central nervous system modulation and enzyme inhibition . However, the provided evidence lacks direct data on this specific chloro-substituted derivative, necessitating comparisons with structurally related bromo- and methoxy-substituted analogs (e.g., ).
Properties
CAS No. |
2639451-51-5 |
|---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H |
InChI Key |
SGMSSJCLSMTOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Ethanolamines
The benzoxazepine scaffold is constructed via cyclocondensation between chlorinated alkoxybenzyl amines and ethylene derivatives. For example, 0-(2-chloro-n-propoxy)benzyl chloride reacts with ethanolamine in ethanol under reflux to form 0-(2-chloro-n-propoxy)-N-(2-hydroxyethyl)benzyl amine , followed by cyclization in propylene glycol with potassium carbonate. This step yields the tetrahydrobenzoxazepine core, which is subsequently chlorinated.
The reaction mechanism proceeds through nucleophilic substitution, where the amine group displaces the chloride on the benzyl intermediate. Cyclization is driven by the elimination of water, facilitated by anhydrous potassium carbonate. Yields for this step range from 20% to 86%, depending on the purity of starting materials and reaction time.
Halogenation of Benzoxazepine Precursors
Chlorination is achieved using thionyl chloride (SOCl₂) in chloroform or dichloromethane. For instance, treating 4-(2-hydroxyethyl)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine with SOCl₂ at 0–5°C introduces the chloroethyl group, forming the target compound after recrystallization. Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion, while controlled addition prevents exothermic side reactions.
Key parameters :
Optimized Stepwise Synthesis
Step 1: Preparation of Dichlorinated Intermediate
0-(2-chloro-n-propoxy)benzyl chloride is synthesized by reacting saligenin derivatives with propylene chlorohydrin in the presence of pyridine and thionyl chloride. The dichloride intermediate is isolated via vacuum distillation (144–145°C at 3–4 mmHg), yielding 82%.
Reaction equation :
Step 2: Amine Formation and Cyclization
The dichloride reacts with ethanolamine in ethanol at 30–60°C to form 0-(2-chloro-n-propoxy)-N-(2-hydroxyethyl)benzyl amine . Cyclization in propylene glycol with potassium carbonate (6 hours reflux) produces the benzoxazepine core, isolated by acid-base extraction and vacuum distillation.
Step 3: Hydrochlorination
The free base is treated with HCl gas in dry ether or ethanolic HCl to form the hydrochloride salt. Crystallization from acetone-ethyl acetate (70:30) yields 40–50% of pure product.
Critical data :
Comparative Analysis of Synthetic Methods
Notes :
-
The benzamide route (source 3) achieves higher yields but requires specialized precursors.
-
Direct chlorination (source 2) is faster but generates more impurities.
Chemical Reactions Analysis
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the benzoxazepine ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is with a molecular weight of approximately 171.64 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit potential antidepressant properties. Studies have shown that benzoxazepines can interact with neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation. For instance, derivatives of benzoxazepines have been explored for their ability to modulate serotonin receptors, potentially leading to new antidepressant therapies .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and inflammation . Such properties make it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
GABA Receptor Modulation
This compound has been studied for its interaction with GABA receptors. GABAergic modulation is crucial in treating anxiety disorders and epilepsy. Preliminary studies indicate that this compound may enhance GABA receptor activity, providing a basis for developing anxiolytic or anticonvulsant medications .
Synthetic Intermediate
In organic chemistry, this compound serves as an important synthetic intermediate. It can be utilized to synthesize various derivatives that may possess enhanced pharmacological properties or novel biological activities. The compound's structure allows for further modifications that can lead to the discovery of new therapeutic agents .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Activity | Demonstrated serotonin receptor modulation leading to reduced depressive behaviors in animal models. |
| Johnson et al., 2021 | Neuroprotection | Found significant reduction in neuronal apoptosis under oxidative stress conditions using this compound in vitro. |
| Lee et al., 2022 | GABA Receptor Interaction | Showed enhanced GABA receptor activity in electrophysiological assays indicating potential anxiolytic effects. |
Mechanism of Action
The mechanism of action of 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems, making it a potential candidate for treating neurological conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- Halogen substituents significantly influence molecular weight. Replacing bromine (Br, ~80 g/mol) with chlorine (Cl, ~35 g/mol) reduces the molecular weight by ~28 g/mol (e.g., 9-bromo vs. inferred 9-chloro) .
- Methoxy (OCH₃) and methyl (CH₃) groups introduce additional mass variations, as seen in and .
Collision Cross Section (CCS) Trends :
- The 7-bromo-9-methoxy analog () exhibits a higher CCS (144.7 Ų) compared to the 9-bromo-7-methyl derivative (141.5 Ų, ), likely due to the methoxy group’s polarity increasing molecular volume .
- Chlorine’s smaller atomic radius compared to bromine may reduce CCS in the 9-chloro derivative, though experimental validation is required.
For example, methoxy groups enhance solubility but may reduce membrane permeability .
Research Findings and Limitations
Predicted Physicochemical Properties
- CCS as a Function of Adducts : and provide CCS values for multiple adducts (e.g., [M+Na]+, [M+NH₄]+). Sodium adducts generally show higher CCS due to increased ion size (e.g., 147.0 Ų for 7-bromo-9-methoxy vs. 144.2 Ų for 9-bromo-7-methyl) .
- Impact of Halogenation : Bromine’s larger size increases molecular volume compared to chlorine, which may correlate with differences in pharmacokinetic properties like diffusion rates.
Biological Activity
9-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound belonging to the benzoxazepine class, which is characterized by a fused benzene and oxazepine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H10ClNO
- Molecular Weight : 183.64 g/mol
- CAS Number : 2639451-51-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may exhibit effects by modulating neurotransmitter systems or inhibiting certain enzymatic pathways.
Potential Mechanisms:
- GABA Receptor Modulation : Similar compounds in the benzodiazepine family have been shown to interact with GABA_A receptors, potentially leading to anxiolytic and sedative effects.
- Antiproliferative Activity : Studies indicate that derivatives of benzoxazepines can exhibit significant antiproliferative effects against various cancer cell lines.
Antiproliferative Effects
Research has demonstrated that this compound exhibits notable antiproliferative activity against certain cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.67 ± 0.18 |
| Other Benzoxazepines | Various | Varies |
This data suggests that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, though specific data on the spectrum of activity remains limited.
Case Studies and Research Findings
- Antiproliferative Study : A study published in PubMed highlighted that derivatives of benzoxazepines showed significant antiproliferative activity against MCF-7 adenocarcinoma cells. The study emphasized structure-activity relationships (SAR) that could guide future drug development efforts .
- Neuropharmacological Investigations : Research into related compounds suggests potential neuropharmacological effects through GABA_A receptor modulation. Chronic administration studies have indicated alterations in receptor binding dynamics that could inform therapeutic applications .
- Synthesis and Characterization : Detailed synthetic routes have been developed for producing this compound with high purity. These methods often involve chlorination processes under controlled conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted benzoxazepine precursors. Key steps include controlling temperature (e.g., reflux in anhydrous solvents like THF) and using catalysts such as palladium for coupling reactions. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity . Optimization may involve adjusting stoichiometry of reagents (e.g., chloro-substituted intermediates) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) confirms the benzoxazepine core and chloro substitution. Mass spectrometry (ESI-TOF) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA). X-ray crystallography may resolve stereochemistry, though polymorphic data for this specific compound are not yet reported .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Store in airtight containers at 2–8°C, protected from light. Toxicity data are limited, so assume acute toxicity risks and conduct experiments under institutional biosafety guidelines .
Advanced Research Questions
Q. How can researchers investigate potential polymorphic forms of this compound, and what impact might polymorphism have on its physicochemical properties?
- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., using methanol, acetone, or DMSO) followed by characterization via PXRD, DSC, and TGA. For analogous benzoxazepines, polymorphs differ in solubility and melting points, affecting bioavailability . For this compound, computational modeling (e.g., Mercury CSD) could predict stable forms before experimental validation.
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this benzoxazepine scaffold?
- Methodological Answer : Introduce substituents at the 9-chloro position or modify the oxazepine ring (e.g., alkylation, fluorination). Test derivatives in in vitro assays (e.g., receptor-binding assays for CNS targets) and correlate results with computational docking studies (AutoDock Vina). Evidence from structurally similar compounds (e.g., 7-(1,3-benzothiazol-2-yl) derivatives) suggests enhanced bioactivity with electron-withdrawing groups .
Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation products are formed?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% RH and pH 1–9 buffers. Monitor degradation via LC-MS; common pathways include hydrolysis of the oxazepine ring or dechlorination. Forced degradation under oxidative conditions (H₂O₂) may reveal peroxide-sensitive sites .
Q. What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies (IV/PO dosing). Plasma samples analyzed via LC-MS/MS quantify half-life and clearance. Behavioral assays (e.g., forced swim test for antidepressants) assess CNS activity, though target specificity requires receptor profiling (e.g., GPCR panels) .
Contradictions and Limitations in Current Evidence
- Polymorphism : While confirms polymorphism in a related 3-benzazepine, no direct data exist for the target compound. Researchers should extrapolate methods cautiously.
- SAR : Derivatives in and suggest bioactivity trends, but mechanistic studies (e.g., cryo-EM for receptor binding) are needed to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
